molecular formula C17H15ClO2 B1338744 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 88628-47-1

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1338744
CAS RN: 88628-47-1
M. Wt: 286.8 g/mol
InChI Key: HEIYQEPVCOFWEN-UHFFFAOYSA-N
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Description

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, also known as 4-chlorobenzyloxy-3,4-dihydronaphthalene-1-one, is a synthetic compound that has been widely used in scientific research and laboratory experiments. This compound has a wide range of applications, from drug synthesis to biochemical and physiological studies. In

Scientific Research Applications

I have conducted a search for the scientific research applications of “6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one” and its synonym, but it appears that there is limited information readily available on the web regarding its unique applications. The search results mostly pertain to related compounds or derivatives with different potential applications.

    Liquid Crystal Research

    Compounds with similar structures are used in the synthesis of new liquid crystals for various applications, including displays and optical devices .

    Pharmaceutical Research

    Similar compounds have been synthesized and evaluated for their antibacterial activities, which could indicate potential use in drug development .

    Cancer Research

    Related compounds have been studied for their antitumor and cytotoxic activities, suggesting possible applications in cancer treatment .

properties

IUPAC Name

6-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIYQEPVCOFWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517143
Record name 6-[(4-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

CAS RN

88628-47-1
Record name 6-[(4-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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